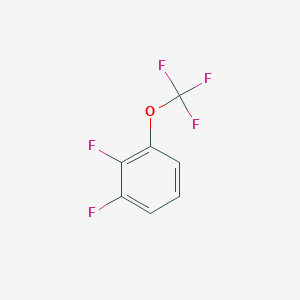

1,2-Difluoro-3-(trifluoromethoxy)benzene

Description

Aryl Fluorides: Stability and Bioactivity

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional stability to molecules. nih.gov In aryl fluorides, this stability makes the aromatic ring resistant to metabolic degradation, a crucial feature in drug design. nih.gov Introducing fluorine onto an aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and binding affinity to biological targets. nih.govacs.org Consequently, aryl fluoride (B91410) moieties are prevalent in a wide range of pharmaceuticals and agrochemicals. nih.govexordo.com In materials science, the polarity and stability of the C-F bond are leveraged to create high-performance polymers, liquid crystals, and other advanced materials with unique thermal and electronic properties. acs.orgexordo.comrsc.org The synthesis of aryl fluorides has been a topic of considerable interest, with ongoing research focused on developing more efficient and safer methods than traditional techniques like the Balz-Schiemann reaction. nih.govexordo.com

The Trifluoromethoxy Group: A Lipophilic Hydrogen Bond Acceptor

The trifluoromethoxy (-OCF3) group has gained increasing attention in medicinal and agricultural chemistry. researchgate.netnih.gov Often described as one of the most lipophilic substituents, it can significantly enhance a molecule's ability to permeate biological membranes. nih.govmdpi.com Unlike the related trifluoromethyl (-CF3) group, the oxygen atom in the -OCF3 moiety allows it to act as a weak hydrogen bond acceptor while maintaining high metabolic stability. mdpi.combeilstein-journals.org This unique combination of properties—high lipophilicity, metabolic stability, and distinct electronic characteristics—makes the trifluoromethoxy group a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. researchgate.netnih.gov However, the introduction of this group into organic molecules can be challenging, which drives continued research into new synthetic methodologies. researchgate.netbeilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWSBWIUOSSOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of the Research Landscape for Polyfluorinated Aromatic Ethers

1,2-Difluoro-3-(trifluoromethoxy)benzene belongs to the class of polyfluorinated aromatic ethers. This class of compounds is characterized by having multiple fluorine atoms and an ether linkage on an aromatic ring. The research landscape for these molecules is dynamic and expanding, driven by the demand for novel building blocks in life sciences and materials science.

Researchers are actively exploring synthetic routes to access diverse substitution patterns of polyfluorinated aromatic ethers. researchgate.netresearchgate.net The development of efficient synthetic methods is crucial, as the precise placement of fluorine atoms can dramatically alter a molecule's properties. nih.gov Synthetic strategies often involve nucleophilic aromatic substitution reactions or the alkylation of fluorinated phenols. rsc.orgresearchgate.netresearchgate.net

In materials science, research into fluorinated poly(aryl ether)s and related polymers is focused on creating materials with low dielectric constants, high thermal stability, and excellent hydrophobicity. rsc.org These properties are highly desirable for applications in modern electronics and high-speed communication networks. rsc.org Similarly, fluorinated poly(aryl thioethers) are also being investigated for their excellent physical properties. nih.gov The collective research indicates a strong and growing interest in polyfluorinated aromatic compounds as precursors to high-performance materials.

Positioning of 1,2 Difluoro 3 Trifluoromethoxy Benzene in the Context of Emerging Organofluorine Chemistry Trends

Strategies for Introducing Multiple Fluorine Atoms onto the Aromatic Ring

The introduction of fluorine atoms onto an aromatic ring can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and acidity. The synthesis of di- or polyfluorinated aromatic systems can be achieved through several strategic approaches, primarily categorized as electrophilic and nucleophilic fluorination.

Electrophilic Fluorination Protocols and Reagents for Aryl Systems

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). This method is particularly useful for the direct fluorination of arenes. A variety of electrophilic fluorinating reagents have been developed, with N-F reagents being the most widely used due to their relative stability and safety. thermofisher.com

Common electrophilic fluorinating reagents include:

Selectfluor® (F-TEDA-BF₄): A highly effective and versatile reagent for the fluorination of a wide range of substrates.

N-Fluorobenzenesulfonimide (NFSI): A milder reagent that is also widely used for electrophilic fluorination.

N-Fluoropyridinium salts: These reagents offer a range of reactivities depending on the substituents on the pyridine ring.

The regioselectivity of electrophilic aromatic fluorination is governed by the electronic properties of the substituents already present on the ring. For the synthesis of this compound, a potential strategy could involve the electrophilic fluorination of a precursor such as 3-(trifluoromethoxy)phenol. The hydroxyl group is a strong ortho-, para-director, which would likely lead to fluorination at the 2-, 4-, and 6-positions. Achieving the desired 1,2-difluoro substitution pattern would require blocking the more reactive positions or employing a multi-step strategy.

For instance, the bromination of 3-trifluoromethylphenol yields a mixture of isomers, including 2-bromo-3-trifluoromethylphenol. chemicalbook.com A similar electrophilic halogenation followed by a halogen exchange (Halex) reaction could be envisioned.

| Reagent | Substrate Example | Product(s) | Yield | Reference |

| Bromine | 3-Trifluoromethylphenol | 2-Bromo-3-trifluoromethylphenol & 2-Bromo-5-trifluoromethylphenol | 3-76% (mixture) | chemicalbook.com |

This table showcases the electrophilic bromination of a related phenol, illustrating the regiochemical outcomes that can be expected in electrophilic aromatic substitution on similar systems.

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SNA) is another powerful method for introducing fluorine atoms onto an aromatic ring, particularly for arenes bearing electron-withdrawing groups. This approach involves the displacement of a suitable leaving group, such as a halide or a nitro group, by a fluoride (B91410) ion.

Common fluoride sources for nucleophilic fluorination include:

Potassium fluoride (KF): A cost-effective and common fluoride source.

Cesium fluoride (CsF): More reactive than KF and often used for challenging transformations.

Tetrabutylammonium fluoride (TBAF): A soluble fluoride source that can be used in organic solvents.

For the synthesis of this compound, a plausible route could start from a precursor like 2,3-dichlorophenol. The displacement of the chlorine atoms with fluoride ions, known as the Halex reaction, would yield 2,3-difluorophenol. This reaction is typically carried out at high temperatures in a polar aprotic solvent like dimethylformamide (DMF), often with the aid of a phase-transfer catalyst to enhance the reactivity of the fluoride salt.

Another established method for introducing fluorine via a nucleophilic pathway is the Balz-Schiemann reaction. This reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline (B41778). acs.orgseqens.com For example, 2-fluoroaniline can be converted to 1,2-difluorobenzene (B135520) via a photochemical Balz-Schiemann reaction. acs.orgseqens.com

| Starting Material | Reagents | Product | Key Features | Reference |

| 2,3-Dichlorophenol | KF or CsF, DMF, high temp. | 2,3-Difluorophenol | Halex reaction | |

| 2-Fluoroaniline | 1. NaNO₂, HBF₄ 2. hv | 1,2-Difluorobenzene | Photochemical Balz-Schiemann | acs.orgseqens.com |

This table outlines key nucleophilic fluorination reactions that could be adapted for the synthesis of precursors to this compound.

A deoxyfluorination of phenols also presents a viable route. For instance, various substituted phenols can be converted to their corresponding fluoroarenes using deoxyfluorination reagents. harvard.edunih.gov

Difluorocarbene-Mediated Cycloadditions and Ring Expansion Methodologies

Difluorocarbene (:CF₂) is a reactive intermediate that can be used to construct fluorinated molecules. One of its key applications is in the [2+1] cycloaddition with alkenes to form difluorocyclopropanes. While not a direct method for the synthesis of aromatic compounds, ring-expansion strategies of difluorocyclopropanes derived from cyclic alkenes can lead to fluorinated aromatic systems.

A more direct approach involves the reaction of difluorocarbene with substituted cyclobutenes to generate 1,3-difluorobenzenes through a ring expansion mechanism. jmu.edu This method is particularly interesting as it provides a route to meta-difluorinated aromatic compounds, a substitution pattern that can be challenging to achieve through classical electrophilic or nucleophilic aromatic substitution reactions. jmu.edu

Advanced Trifluoromethoxylation Technologies

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity. nih.gov The development of efficient and selective methods for introducing this group has been an area of intense research.

Development and Application of Novel Trifluoromethoxylation Reagents

A variety of reagents have been developed for the direct trifluoromethoxylation of organic substrates. These can be broadly classified into electrophilic, nucleophilic, and radical trifluoromethoxylating agents.

For the trifluoromethoxylation of phenols, which would be a key step in a synthesis starting from 2,3-difluorophenol, several methods are available. Direct O-trifluoromethylation of phenols can be achieved using electrophilic trifluoromethylating reagents. For example, Umemoto and coworkers reported the use of in situ generated O-(trifluoromethyl)dibenzofuranium salts for the trifluoromethoxylation of phenols. nih.gov Hypervalent iodine reagents, such as Togni's reagents, have also been employed for this transformation, although competing C-trifluoromethylation can be an issue. nih.govcas.cn

More recently, radical trifluoromethoxylation of arenes has been achieved using visible light photoredox catalysis, offering a mild and efficient route to trifluoromethoxylated compounds. nih.govpkusz.edu.cn

| Reagent Type | Reagent Example | Substrate Type | Key Features | Reference |

| Electrophilic | O-(Trifluoromethyl)dibenzofuranium salts | Phenols | Direct O-trifluoromethylation | nih.gov |

| Electrophilic | Togni's Reagents | Phenols | Can lead to C-trifluoromethylation | nih.govcas.cn |

| Radical | Various precursors under photoredox catalysis | Arenes | Mild reaction conditions | nih.govpkusz.edu.cn |

This table summarizes different types of reagents and methods for the introduction of the trifluoromethoxy group.

Transition metal catalysis has emerged as a powerful tool for the formation of C-O bonds, including the challenging C-OCF₃ bond. While palladium-catalyzed trifluoromethoxylation of aryl halides remains a significant challenge, other metals have shown promise.

A significant breakthrough was the development of a silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids. thermofisher.com This was the first report of a transition-metal-mediated Caryl–OCF₃ bond formation. This method provides access to a range of aryl trifluoromethyl ethers under relatively mild conditions.

The synthesis of this compound could potentially be achieved by first preparing 3-bromo-1,2-difluorobenzene and then subjecting it to a metal-catalyzed trifluoromethoxylation reaction. However, the development of a general and practical catalytic version of this transformation remains an active area of research.

Photoredox Catalysis for Trifluoromethoxylation of Arenes

Visible-light photoredox catalysis has emerged as a powerful tool for the direct trifluoromethoxylation of C-H bonds in arenes and heteroarenes under mild conditions. nih.govacs.org This method circumvents the need for pre-functionalized substrates, offering a streamlined approach to complex trifluoromethoxylated aromatics. nih.govnih.gov The reaction mechanism typically involves the generation of a highly reactive trifluoromethoxy radical (•OCF3) from a suitable precursor upon photoexcitation of a catalyst. nih.gov

The process is generally initiated by the excitation of a photoredox catalyst, such as Ru(bpy)3(PF6)2 or fac-Ir(ppy)3, with visible light. nih.gov The excited catalyst then engages in a single-electron transfer (SET) with a specially designed trifluoromethoxylating reagent. nih.govacs.org This SET process leads to the fragmentation of the reagent and the release of the •OCF3 radical. nih.gov This radical then adds to the aromatic ring of the substrate to form a trifluoromethoxylated cyclohexadienyl radical intermediate. Subsequent oxidation of this intermediate by the oxidized photocatalyst, followed by deprotonation, yields the desired aryl trifluoromethyl ether and regenerates the ground-state photocatalyst to complete the catalytic cycle. nih.gov

The substrate scope of this methodology is broad, encompassing a variety of aromatic and heteroaromatic systems. nih.gov Reactions are often carried out at room temperature in solvents like acetonitrile, and the addition of a base can sometimes improve reaction outcomes. acs.org Due to the radical nature of the reaction, mixtures of regioisomers are often obtained, which can be advantageous in drug discovery for rapidly accessing a diverse set of analogues for structure-activity relationship studies. nih.gov

Table 1: Examples of Photoredox-Catalyzed C-H Trifluoromethoxylation of Arenes

| Arene Substrate | Trifluoromethoxylating Reagent | Photocatalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Benzene | Reagent I | Ru(bpy)3(PF6)2 | 75 | nih.gov |

| Toluene | Reagent I | Ru(bpy)3(PF6)2 | 72 (o:m:p = 53:16:31) | nih.gov |

| Anisole | Reagent II | fac-Ir(ppy)3 | 85 (o:m:p = 65:5:30) | nih.gov |

| Fluorobenzene | Reagent II | fac-Ir(ppy)3 | 80 (o:m:p = 25:10:65) | nih.gov |

Oxidative Desulfurization-Fluorination Routes to Aryl Trifluoromethyl Ethers

A well-established and versatile method for the synthesis of aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of aryl xanthates. google.com This two-step process begins with the conversion of a phenolic precursor to its corresponding xanthate, which is then subjected to fluorination to form the trifluoromethoxy group. google.com

In the first step, a phenol is reacted with a xanthating reagent, such as an N-(methylthiocarbonyl)imidazolium salt, in the presence of a mild base to afford the S-aryl O-alkyl xanthate in high yield. google.com This reaction is generally efficient for a wide range of phenols, including those with electron-donating and electron-withdrawing substituents. google.com

The subsequent oxidative desulfurization-fluorination is the key step in forming the Ar-OCF3 bond. The aryl xanthate is treated with a fluoride source, such as XtalFluor-E ([Et2NSF2]BF4), in combination with a halonium source like N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI). google.com The proposed mechanism involves the nucleophilic attack of the sulfur atom of the xanthate on the positive halogen of the halonium source, which facilitates a subsequent nucleophilic substitution by fluoride. beilstein-journals.org This process is repeated to replace all three C-S bonds with C-F bonds, ultimately yielding the aryl trifluoromethyl ether. google.com This method is notable for its operational simplicity and tolerance of various functional groups, including those found in heteroaromatic systems. google.com

Table 2: Two-Step Oxidative Desulfurization-Fluorination of Phenols

| Phenolic Substrate | Xanthate Yield (%) | Fluorination Conditions | Aryl Trifluoromethyl Ether Yield (%) | Reference |

|---|---|---|---|---|

| 4-Phenylphenol | 98 | XtalFluor-E, NCS | 78 | google.com |

| Ethyl 4-hydroxybenzoate | 99 | XtalFluor-E, NFSI | 75 | google.com |

| 4-Adamantylphenol | >95 | XtalFluor-E, NFSI | 80 | google.com |

| 7-Hydroxy-4-methylcoumarin | 95 | XtalFluor-E, NCS | 50 | google.com |

Direct O-Trifluoromethylation of Phenolic Precursors

The direct conversion of a phenolic hydroxyl group to a trifluoromethoxy group is a highly desirable transformation, though it presents significant challenges due to the nucleophilicity of the oxygen atom which can lead to competing C-functionalization. acs.orgjmu.edu Several strategies have been developed to achieve this direct O-trifluoromethylation.

One approach is through electrophilic trifluoromethylation using hypervalent iodine compounds, often referred to as Togni reagents. acs.org However, the reaction of these reagents with phenols can be complex, often yielding a mixture of O-trifluoromethylated and C-trifluoromethylated products, with the latter frequently predominating. acs.orgdocumentsdelivered.com For instance, the reaction of 2,4,6-trimethylphenol with a Togni reagent gives the desired aryl trifluoromethyl ether in only a low yield. acs.org

A more successful strategy for direct O-trifluoromethylation involves silver-mediated oxidative coupling. acs.org In this method, a phenol, particularly those with electron-withdrawing groups, can be reacted with a nucleophilic trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of a silver salt, such as silver(I) fluoride or silver(I) carbonate. acs.org This oxidative process is believed to proceed through a silver-mediated cross-coupling mechanism and has been successfully applied to a range of electron-poor phenols and nitrogen-containing heteroaromatic substrates. acs.org

Another innovative two-step protocol that functions as a direct O-trifluoromethylation involves an initial O-carboxydifluoromethylation of the phenol, followed by a silver-catalyzed decarboxylative fluorination. jmu.edu This method utilizes readily available reagents and provides a practical route to aryl trifluoromethyl ethers. jmu.edu

Table 3: Direct O-Trifluoromethylation of Phenolic Precursors

| Phenolic Precursor | Method | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | Silver-mediated oxidative coupling | TMSCF3, AgF, PhI(OAc)2 | 68 | acs.org |

| 2-Cyanophenol | Silver-mediated oxidative coupling | TMSCF3, Ag2CO3, I2 | 72 | acs.org |

| 2-Hydroxypyridine | Silver-mediated oxidative coupling | TMSCF3, Ag2CO3, I2 | 65 | acs.org |

| Phenol | O-Carboxydifluoromethylation & Decarboxylative Fluorination | BrCF2CO2Na; then Ag2CO3, Selectfluor | 78 (overall) | jmu.edu |

Chlorine-Fluorine Exchange Reactions for Trifluoromethoxy Group Formation

One of the classical and industrially relevant methods for the synthesis of aryl trifluoromethyl ethers is the chlorine-fluorine exchange reaction, famously known as the Swarts reaction. researchgate.netnih.gov This method involves the fluorination of an aryl trichloromethyl ether precursor, which is typically prepared from a corresponding phenol. researchgate.net

The synthesis of the aryl trichloromethyl ether intermediate can be achieved by treating a phenol with carbon tetrachloride in the presence of a catalyst or by the chlorination of an aryl chlorothionoformate. beilstein-journals.orgresearchgate.net The subsequent halogen exchange is carried out using a fluorinating agent, most commonly antimony trifluoride (SbF3), often with a catalytic amount of antimony pentachloride (SbCl5) to enhance reactivity. researchgate.netresearchgate.net This reaction generally requires heating to proceed effectively. acs.org

An alternative approach simplifies this sequence by performing an in situ chlorination and fluorination of a phenol. beilstein-journals.orgresearchgate.net In this one-pot procedure, the phenol is heated with carbon tetrachloride and anhydrous hydrogen fluoride, often with a Lewis acid catalyst like boron trifluoride, in a pressure vessel. researchgate.net While this method is more direct, its substrate scope can be limited, as phenols with ortho-substituents capable of hydrogen bonding may not be suitable starting materials. researchgate.net The Swarts reaction and its variations have been instrumental in the large-scale production of various trifluoromethoxy-containing aromatic compounds. nih.gov

Trifluoromethoxide Anion Generation and Reactivity in Synthesis

The trifluoromethoxide anion (OCF3⁻) is a potent nucleophile for introducing the trifluoromethoxy group; however, its inherent instability and tendency to decompose into carbonyl fluoride (COF2) and fluoride anion (F⁻) present significant challenges for its direct use. researchgate.netresearchgate.net Consequently, methods for the in situ generation of the trifluoromethoxide anion under conditions where it can be trapped by an electrophile have been a key area of research.

One strategy for generating the trifluoromethoxide anion involves the reaction of a stable precursor with a suitable activator. For example, tris(dimethylamino)sulfonium difluorotrimethylsilicate can react with carbonyl fluoride to produce tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3), a relatively stable salt of the trifluoromethoxide anion that can be used in nucleophilic substitution reactions. researchgate.net

More recently, methods have been developed to generate the trifluoromethoxide anion from readily available starting materials. For instance, the treatment of 2,4-dinitrotrifluoromethoxybenzene with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can produce a stable solution of the trifluoromethoxide anion, which can then be used for subsequent trifluoromethoxylation reactions. researchgate.net This in situ generation allows the reactive anion to be consumed as it is formed, minimizing decomposition and enabling its use in the synthesis of various trifluoromethyl ethers. researchgate.net

Oxidation of Difluorocarbene for Trifluoromethoxylation

An indirect yet innovative approach to trifluoromethoxylation involves the oxidation of difluorocarbene (:CF2). seqens.com Difluorocarbene, a highly reactive intermediate, is typically generated from various precursors such as (bromodifluoromethyl)triphenylphosphonium bromide or trimethyl(trifluoromethyl)silane. seqens.com While difluorocarbene is electron-deficient, it has been shown that it can be oxidized by a suitable oxygen source, such as diphenyl sulfoxide (Ph2S=O), to form carbonyl fluoride (COF2). seqens.com

The generated carbonyl fluoride is a key intermediate in this trifluoromethoxylation strategy. seqens.com In the presence of a fluoride source, such as silver fluoride (AgF), carbonyl fluoride is trapped to form a silver trifluoromethoxide (AgOCF3) species. beilstein-journals.orgseqens.com This in situ-formed AgOCF3 then acts as the trifluoromethoxylating agent, reacting with a suitable electrophilic substrate to introduce the OCF3 group. seqens.com

Table 4: Trifluoromethoxylation via Oxidation of Difluorocarbene

| Substrate | Difluorocarbene Precursor | Oxidant | Fluoride Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl bromide | Ph3P+CF2CO2− | Ph2S=O | AgF | Benzyl trifluoromethyl ether | 85 | |

| 4-Nitrobenzyl bromide | Ph3P+CF2CO2− | Ph2S=O | AgF | 4-Nitrobenzyl trifluoromethyl ether | 75 | |

| 4-Methoxybenzyl bromide | Ph3P+CF2CO2− | Ph2S=O | AgF | 4-Methoxybenzyl trifluoromethyl ether | 82 | |

| 2-Bromobenzyl bromide | Ph3P+CF2CO2− | Ph2S=O | AgF | 2-Bromobenzyl trifluoromethyl ether | 78 |

Convergent and Multi-Step Synthetic Pathways to Fluorinated Aryl Ethers

The synthesis of complex molecules like this compound often relies on multi-step synthetic sequences that can be designed in either a linear or a convergent fashion. Convergent syntheses, where different fragments of the target molecule are prepared separately and then joined together in the later stages, are often more efficient for building molecular complexity.

A common multi-step strategy for preparing substituted difluorobenzenes involves the Balz-Schiemann reaction. acs.org For example, a suitably substituted aniline can undergo diazotization followed by fluorodediazoniation to install a fluorine atom. This approach can be used to construct the 1,2-difluoroaromatic core. acs.org For the synthesis of this compound, a potential multi-step route could involve the synthesis of 2,3-difluorophenol, followed by one of the O-trifluoromethylation methods described previously.

Convergent approaches to fluorinated aryl ethers often utilize modern cross-coupling methodologies. Palladium-catalyzed C-O cross-coupling reactions, for instance, provide a powerful means to connect an aryl halide or triflate with a fluorinated alcohol. acs.orgseqens.com A highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been developed using a palladium precatalyst with a suitable phosphine ligand and a base like cesium carbonate. acs.orgseqens.com This type of reaction allows for the late-stage introduction of a fluoroalkoxy group onto a complex aromatic fragment, which is a hallmark of a convergent strategy. For the target molecule, a convergent approach might involve the coupling of 1-bromo-2,3-difluorobenzene with a source of the trifluoromethoxy group, although the direct coupling with a trifluoromethoxide equivalent can be challenging. More commonly, related fluoroalkyl aryl ethers are synthesized by coupling an aryl halide with a fluorinated alcohol like 2,2,2-trifluoroethanol. acs.orgseqens.com

Sequential Halogenation and Fluorination Strategies

Sequential halogenation and fluorination strategies are foundational in the synthesis of fluoroaromatic compounds. These methods typically involve the initial installation of a halogen, such as chlorine or bromine, onto the aromatic ring, which is subsequently replaced by fluorine. Alternatively, an amino group can be converted to a fluorine atom.

One of the most traditional and widely used methods for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction . This reaction transforms a primary aromatic amine into an aryl fluoride through the thermal decomposition of an intermediate diazonium tetrafluoroborate salt. wikipedia.org To synthesize a difluorinated compound, this process can be applied sequentially or by starting with a diaminobenzene derivative. google.com However, the Balz-Schiemann reaction can be challenging to scale up due to the potentially explosive nature of diazonium salts and often requires high temperatures. google.comresearchgate.net Modern adaptations of this reaction have been developed, including photochemical decomposition and the use of continuous-flow reactors, which can improve safety and yield. acs.orgacs.org For instance, a continuous-flow double diazotization of m-phenylenediamine has been demonstrated for the synthesis of m-difluorobenzene. researchgate.net

Another critical method is the halogen-exchange (Halex) reaction . This process involves the nucleophilic substitution of an activated aryl chloride or bromide with a fluoride ion. wikipedia.orgchemtube3d.com The reaction typically employs a source of fluoride, such as potassium fluoride (KF), and is carried out in a polar aprotic solvent at high temperatures. wikipedia.orgacsgcipr.org The presence of electron-withdrawing groups (like a nitro group) ortho or para to the leaving halogen is crucial for activating the ring towards nucleophilic attack. wikipedia.orgicheme.org To synthesize compounds like this compound, a precursor such as 1,2-dichloro-3-(trifluoromethoxy)benzene could theoretically undergo a double Halex reaction. The trifluoromethoxy group itself is electron-withdrawing, which would facilitate this substitution.

A related strategy involves the chlorination of a methoxy group to a trichloromethoxy group, followed by fluorination to yield the desired trifluoromethoxy group. beilstein-journals.orgpatsnap.com This sequence, often starting from an anisole derivative, uses reagents like anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃) for the fluorine exchange step. beilstein-journals.org

| Method | Description | Typical Reagents | Key Features |

| Balz-Schiemann Reaction | Conversion of an aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate. wikipedia.org | NaNO₂, HBF₄; Heat or light | Traditional method, applicable to various anilines. wikipedia.orggoogle.com Can have scalability and safety issues. researchgate.net |

| Halex Process | Nucleophilic substitution of an aryl chloride/bromide with fluoride. wikipedia.org | KF, CsF, or R₄NF; Polar aprotic solvents (DMSO, DMF) | Requires electron-withdrawing groups to activate the ring. wikipedia.orgacsgcipr.org Widely used in industry. icheme.org |

| Chlorination/Fluorination of Methoxy Group | Conversion of Ar-OCH₃ to Ar-OCCl₃, followed by fluorine exchange to form Ar-OCF₃. beilstein-journals.org | Cl₂, light; HF or SbF₃/SbCl₅ | A direct route to the trifluoromethoxy moiety from readily available anisoles. beilstein-journals.org |

Coupling Reactions for Aromatic Ring Construction with Fluorinated Moieties

Cross-coupling reactions are powerful tools for constructing C-C bonds, allowing for the assembly of complex aromatic structures from smaller, pre-functionalized fragments. These methods are particularly valuable for synthesizing highly substituted fluoroaromatics by coupling fluorinated building blocks.

The Suzuki-Miyaura coupling is one of the most versatile palladium-catalyzed cross-coupling reactions. It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org To synthesize a molecule like this compound, one could envision coupling a 1,2-difluorohalobenzene with a (3-trifluoromethoxy)phenylboronic acid, or vice-versa. The reaction is known for its high functional group tolerance and generally good yields. acs.orgthieme-connect.de However, the stability of polyfluorophenyl boronic acids can be a challenge, sometimes requiring specialized precatalysts and mild reaction conditions to prevent decomposition (deboronation). acs.org

The Stille reaction provides another avenue, coupling an organotin compound (stannane) with an organic halide or triflate, also catalyzed by palladium. wikipedia.orgnumberanalytics.com Stille couplings are advantageous because organostannanes are often stable to air and moisture and tolerate a wide variety of functional groups. thermofisher.com A potential route could involve the reaction of a difluoro-iodobenzene derivative with a trifluoromethoxy-substituted arylstannane. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the tin reagents and byproducts. thermofisher.com

These coupling strategies offer a modular approach, where the fluorinated substituents are incorporated into the starting materials before the final assembly of the target aromatic ring. This can often simplify the synthetic route and avoid harsh fluorination conditions at later stages.

| Coupling Reaction | Reactants | Catalyst System | Advantages & Disadvantages |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester + Organic halide/triflate libretexts.org | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Low toxicity of boron reagents, high functional group tolerance. organic-chemistry.org Boronic acid instability can be an issue. acs.org |

| Stille Coupling | Organostannane + Organic halide/triflate wikipedia.org | Palladium catalyst (e.g., Pd(PPh₃)₄) | Stable reagents, tolerant of many functional groups. thermofisher.com High toxicity of tin compounds is a major concern. wikipedia.org |

Regioselective Functionalization and Derivatization during Synthesis

Achieving the specific 1,2,3-substitution pattern of this compound hinges on the precise control of regioselectivity during the synthesis. The directing effects of the substituents already on the ring play a crucial role in determining the position of incoming groups.

Fluorine itself is an interesting directing group in electrophilic aromatic substitution (EAS). Although it is an electron-withdrawing group through induction (deactivating the ring), it is also a π-donor through resonance. libretexts.org This resonance effect directs incoming electrophiles to the ortho and para positions. pressbooks.pub Similarly, the trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing but is also considered a para-directing substituent due to repulsion between the fluorine lone pairs and the π-electrons of the ring, which increases electron density at the para position. researchgate.net

In the context of nucleophilic aromatic substitution (SNAr), which is common in the synthesis of highly fluorinated aromatics, regioselectivity is paramount. researchgate.netnih.gov In a difluorinated benzene, the position of nucleophilic attack is influenced by the other substituents on the ring. For a precursor like 1,2,3-trifluorobenzene, a nucleophile (e.g., NaOCH₃, leading eventually to the OCF₃ group) would preferentially substitute the fluorine at the 2-position, which is activated by both adjacent fluorine atoms. However, synthesizing the target molecule often involves introducing substituents onto a ring that already contains one or more fluorine atoms. For example, starting with 1,2-difluorobenzene, the introduction of the trifluoromethoxy group would need to be directed to the 3-position. This can be challenging and may require multi-step strategies involving blocking groups or directed ortho-metalation, where a substituent directs deprotonation (and subsequent functionalization) to an adjacent position.

The synthesis of specifically substituted polyhaloanilines and benzenes often relies on the powerful directing ability of an amino group, followed by its removal (deamination) via a diazonium salt intermediate. vanderbilt.edu This allows for the installation of halogens in patterns that might be difficult to achieve otherwise, after which the amino group is replaced by hydrogen or another desired group.

Understanding and manipulating these electronic and steric effects is essential for the logical design of a synthetic pathway that yields the desired isomer with high purity. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings substituted with strong electron-withdrawing groups are rendered electron-deficient and, consequently, susceptible to attack by nucleophiles. This reactivity is the basis of Nucleophilic Aromatic Substitution (SNAr), a process that is highly effective for polyfluorinated aromatics.

Mechanistic Investigations of Fluorine and Trifluoromethoxy Group Activation in SNAr

The benzene ring of this compound is highly activated for SNAr reactions due to the potent, cumulative inductive electron-withdrawing effects (-I) of the two fluorine atoms and the trifluoromethoxy group. masterorganicchemistry.com These substituents polarize the carbon framework, creating significant partial positive charges on the ring carbons and lowering the energy of the LUMO, making the ring a prime target for nucleophilic attack. researchgate.net

The generally accepted mechanism for SNAr reactions on such activated systems is a two-step addition-elimination process. chemistrysteps.com

Addition Step: A nucleophile attacks a carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is effectively delocalized across the ring and, crucially, stabilized by the electron-withdrawing substituents, particularly when they are positioned ortho or para to the site of attack. masterorganicchemistry.comlibretexts.org

Elimination Step: Aromatization is restored through the expulsion of a leaving group, typically a fluoride ion. Fluorine is an excellent leaving group in SNAr reactions. Despite the strength of the C-F bond, the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and effectively stabilizes the developing negative charge in the transition state, making its departure kinetically favorable. masterorganicchemistry.com In many cases, the initial nucleophilic addition is the rate-determining step. masterorganicchemistry.com

The trifluoromethoxy group (-OCF3) contributes significantly to this activation. Like the trifluoromethyl group (-CF3), it is a powerful electron-withdrawing substituent due to the electronegativity of the fluorine atoms. researchgate.net This activation renders the entire aromatic nucleus more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate.

Regioselectivity and Site Selectivity in Nucleophilic Attack

In polysubstituted aromatic systems, the site of nucleophilic attack is governed by a combination of electronic and steric factors. The guiding principle is that substitution is most favorable at positions that are ortho or para to strongly activating electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

For this compound, there are three potential sites for hydrogen substitution, but SNAr involves the displacement of a leaving group, in this case, one of the fluorine atoms. The primary candidates for attack are C1 and C2.

Attack at C1: This position is activated by the ortho-fluorine at C2.

Attack at C2: This position is activated by the ortho-fluorine at C1 and the ortho-trifluoromethoxy group at C3.

However, a more common reaction pathway for such substrates involves substitution at positions activated by fluorine that are not themselves substituted with fluorine. If we consider derivatives with additional leaving groups, the regioselectivity becomes more predictable. For instance, in a hypothetical derivative like 1,2,4-trifluoro-5-(trifluoromethoxy)benzene, the C4 position would be highly activated, being para to the fluorine at C1 and ortho to the fluorine at C2.

In the case of octafluorotoluene, nucleophilic attack occurs preferentially at the para position relative to the trifluoromethyl group, a selectivity driven by both electronic stabilization and steric hindrance. nih.gov Applying this principle to this compound suggests that any substitution reaction would likely favor the position that offers the greatest electronic stabilization with the least steric hindrance. For instance, substitution of a leaving group at C4 would be electronically favored due to its para relationship to the C1-fluorine, while substitution at C6 would be para to the C2-fluorine. Steric hindrance from the adjacent trifluoromethoxy group may disfavor attack at positions C2 and C4 compared to C6.

The table below illustrates the predicted major product for SNAr reactions on a related derivative, 4-chloro-1,2-difluoro-3-(trifluoromethoxy)benzene, based on these directing principles.

| Nucleophile (Nu-) | Predicted Major Product | Rationale |

|---|---|---|

| CH3O- | 4-Methoxy-1,2-difluoro-3-(trifluoromethoxy)benzene | The chlorine at C4 is para to the fluorine at C1, providing strong resonance stabilization for the Meisenheimer intermediate. This position is electronically favored over displacement of the fluorine atoms. |

| NH3 | 4-Amino-1,2-difluoro-3-(trifluoromethoxy)benzene | Similar to methoxide, the attack occurs at the C4 position due to strong electronic activation from the para-fluorine substituent. |

| CH3S- | 4-(Methylthio)-1,2-difluoro-3-(trifluoromethoxy)benzene | The soft and highly polarizable thiolate nucleophile follows the same regiochemical preference, attacking the most electronically deficient carbon with a good leaving group. |

Influence of Substituent Electronic Effects on SNAr Pathways

The kinetics and even the mechanism of SNAr reactions are highly sensitive to the electronic nature of substituents on both the aromatic ring and the nucleophile. The presence of multiple activating groups, as in this compound, ensures a high rate of reaction.

Should additional substituents be present on the ring, their electronic properties would further modulate this reactivity:

Additional Electron-Withdrawing Groups (EWGs): A group like -NO2 or -CN added to the ring would further stabilize the Meisenheimer complex, leading to a significant increase in the reaction rate. nih.gov

Electron-Donating Groups (EDGs): Conversely, an EDG like -CH3 or -OCH3 would destabilize the anionic intermediate, thereby decreasing the rate of SNAr.

The nature of the nucleophile is also critical. Studies on activated systems have shown that stronger nucleophiles generally lead to faster reactions. nih.gov Furthermore, the interplay between the nucleophile and solvent can influence the reaction pathway. In some cases, with highly basic nucleophiles, the mechanism can shift from a standard polar SNAr pathway to one involving single electron transfer (SET). nih.gov

Electrophilic Aromatic Substitution (EAS) Reactions

In contrast to SNAr, Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. The presence of strong electron-withdrawing groups dramatically decreases the ring's nucleophilicity, making EAS reactions challenging.

Directing Effects of ortho-Difluoro and meta-Trifluoromethoxy Substituents

The regiochemical outcome of EAS on a substituted benzene is determined by the combined directing effects of the substituents already present. libretexts.org For this compound, the three substituents are all strongly deactivating. libretexts.orgyoutube.com However, they direct incoming electrophiles to different positions:

Fluorine Substituents (at C1 and C2): Halogens are an exception among deactivating groups, acting as ortho, para-directors. libretexts.orgpressbooks.pub This is due to the competition between their strong inductive electron withdrawal (-I effect), which deactivates the ring, and their ability to donate lone-pair electrons through resonance (+R effect), which stabilizes the cationic intermediate (Wheland complex) when attack occurs at the ortho or para positions.

Trifluoromethoxy Substituent (at C3): The -OCF3 group is a powerful deactivating group and a meta-director. researchgate.net Its strong inductive withdrawal dominates, significantly destabilizing the Wheland intermediate, especially when the positive charge is located ortho or para to it. Therefore, it directs the incoming electrophile to the meta position, which is least destabilized. vaia.com

The net directing effect on the three available positions (C4, C5, and C6) is a consensus of these individual influences:

Position C4: Para to the C1-F (favored), but ortho to the meta-directing C3-OCF3 (disfavored).

Position C5: Para to the C2-F (favored) and meta to the C3-OCF3 (favored).

Position C6: Ortho to the C1-F (favored), but ortho to the C2-F and adjacent to the bulky C3-OCF3 group, making it sterically hindered and electronically disfavored by the adjacent fluorine.

Based on this analysis, position C5 is the most electronically favored site for electrophilic attack, as it satisfies the directing preferences of two of the three substituents. This prediction is confirmed by experimental evidence, such as the formation of 1,2-difluoro-5-nitro-3-(trifluoromethoxy)benzene (B14046168) upon nitration. chembk.com

| Reaction | Electrophile (E+) | Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| Nitration | NO2+ | 1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene chembk.com | Attack at C5 is directed para by the C2-F and meta by the C3-OCF3, representing the most stabilized Wheland intermediate. |

| Halogenation | Br+ | 5-Bromo-1,2-difluoro-3-(trifluoromethoxy)benzene (Predicted) | The directing effects for bromination are expected to follow the same pattern as nitration, favoring the C5 position. |

| Sulfonation | SO3 | 1,2-Difluoro-5-sulfo-3-(trifluoromethoxy)benzene (Predicted) | Sulfonation is highly sensitive to steric hindrance, further favoring the less-crowded C5 position over C6. |

Reaction Kinetics and Electrophilic Activation in Fluorinated Systems

The presence of three potent electron-withdrawing groups renders the this compound ring severely deactivated towards electrophilic attack. The rate-determining step in EAS is the formation of the cationic Wheland intermediate, and its stability is paramount. libretexts.org The -F and -OCF3 groups inductively destabilize this positive intermediate, thereby increasing the activation energy of the reaction and dramatically slowing the rate compared to benzene. researchgate.net

| Compound | Relative Rate of Nitration (Approx.) | Reason for Rate Difference |

|---|---|---|

| Benzene | 1 | Baseline reactivity with no activating or deactivating groups. |

| Fluorobenzene | ~0.15 - 0.8 acs.org | Mildly deactivated due to the competing inductive withdrawal and resonance donation of fluorine. |

| 1,3-Dinitrobenzene | ~10-8 | Strongly deactivated by two powerful electron-withdrawing nitro groups. |

| This compound | Very Low (<< 10-8, Estimated) | Extremely deactivated due to the cumulative inductive effect of three powerful electron-withdrawing groups (-F, -F, -OCF3). |

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is fundamental to the synthesis and functionalization of complex aromatic molecules. For this compound and its precursors, cross-coupling and metalation-based strategies are pivotal.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Halogenated Precursors

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. bohrium.com This reaction is instrumental in the synthesis of fluorinated biaryls and terphenyls from fluorohalobenzene precursors. bohrium.comresearchgate.net For the synthesis of derivatives of this compound, a halogenated precursor, such as a bromo- or iodo-substituted this compound, can be coupled with various arylboronic acids.

The regioselectivity of these reactions, especially with substrates bearing multiple halogen atoms, is a critical consideration governed by both electronic and steric factors. bohrium.comresearchgate.net In dihalogenated trifluoromethyl-benzene derivatives, Suzuki-Miyaura coupling often occurs preferentially at the position with less steric hindrance and greater electronic activation. researchgate.net For instance, in the coupling of 1,4-dibromo-2-(trifluoromethyl)benzene with one equivalent of an arylboronic acid, the reaction shows excellent regioselectivity for the C-4 position, which is sterically less hindered than the C-1 position adjacent to the bulky CF3 group. researchgate.net Similarly, for a hypothetical precursor like 4-bromo-1,2-difluoro-3-(trifluoromethoxy)benzene, the electronic-withdrawing effects of the fluorine and trifluoromethoxy groups would influence the reactivity of the C-Br bond, while steric hindrance would also play a directing role in the coupling outcome. The efficiency of these couplings relies on the appropriate choice of a palladium catalyst, ligand, and base. beilstein-journals.orgnih.gov

Table 1: Factors Influencing Regioselectivity in Suzuki-Miyaura Reactions of Polyhalogenated Aromatics

| Factor | Description | Impact on Reactivity |

| Electronic Effects | The electron-withdrawing nature of fluorine and trifluoromethoxy groups can activate the C-X (X=Br, I) bond towards oxidative addition to the Pd(0) catalyst. | Increased reactivity at positions activated by electron-withdrawing groups. |

| Steric Hindrance | Bulky substituents (like OCF3 or adjacent groups) can impede the approach of the palladium catalyst to a nearby C-X bond. | Coupling is favored at the less sterically hindered position. |

| Bond Dissociation Energy | The C-I bond is weaker than the C-Br bond, which is weaker than the C-Cl bond, making iodides generally more reactive than bromides. | Higher reactivity for heavier halogens, allowing for selective coupling. |

Functionalization via Metalation (e.g., Lithiation) and Subsequent Quenching

Direct metalation, particularly lithiation, followed by quenching with an electrophile, offers a powerful route to functionalize aromatic rings without the need for pre-installed leaving groups. The regioselectivity of this deprotonation is dictated by the acidity of the aromatic C-H bonds, which is significantly influenced by the electronic effects of substituents.

In fluorinated benzenes, fluorine atoms act as ortho-directing groups for lithiation due to their inductive electron-withdrawing effect, which acidifies the adjacent protons. psu.edu Studies on 1,2-difluorobenzene using lithium diisopropylamide (LDA) show that deprotonation occurs cleanly at the C-3 position. psu.edu For this compound, the combined directing effects of the two ortho-fluorine atoms and the strongly electron-withdrawing trifluoromethoxy group determine the site of metalation. The trifluoromethoxy group is known to be a meta-director in electrophilic aromatic substitution but acidifies ortho-protons for deprotonation. youtube.commdpi.com Therefore, the most likely position for lithiation would be C-4, influenced by the C-3 trifluoromethoxy group and the C-2 fluorine atom.

Once the lithiated or other organometallic intermediate is formed, it can be trapped with a variety of electrophiles to introduce new functional groups.

Common electrophiles for quenching include:

Aldehydes and Ketones: To form secondary and tertiary alcohols (e.g., quenching with acetone). psu.edu

Carbon Dioxide (CO2): To introduce a carboxylic acid group.

Iodine (I2): To install an iodine atom, which can be used in subsequent cross-coupling reactions.

Silyl (B83357) Halides: To introduce silyl groups.

This two-step sequence provides a versatile method for elaborating the structure of this compound and its derivatives. nih.govresearchgate.net

Radical Reaction Pathways in Fluorination and Trifluoromethoxylation

Radical reactions provide alternative pathways for the introduction of fluorine and trifluoromethoxy groups onto aromatic rings, often under mild conditions. These methods are particularly valuable for late-stage functionalization of complex molecules. princeton.edu

Photoinduced Radical Generation and Reaction Mechanisms

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. mdpi.comresearchgate.net The general mechanism for photoinduced trifluoromethylation or trifluoromethoxylation involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). princeton.edu This highly energetic species can then engage in a single-electron transfer (SET) event with a suitable reagent.

For trifluoromethoxylation, a reagent such as an N-trifluoromethoxy-pyridinium salt can accept an electron from the excited photocatalyst to generate a trifluoromethoxy radical (•OCF3). acs.org Similarly, trifluoromethyl sources like triflyl chloride or Togni reagents can generate the trifluoromethyl radical (•CF3) through a reductive SET process. princeton.edunih.govnih.gov

The generated radical (•CF3 or •OCF3) then adds to the aromatic ring of a substrate like this compound, forming a radical adduct. princeton.edu This intermediate is subsequently oxidized to a cyclohexadienyl cation, which loses a proton to afford the final substituted aromatic product, regenerating the ground-state photocatalyst in the process. princeton.edu These photoinduced methods are attractive due to their operational simplicity and broad functional group tolerance. researchgate.netacs.org

Table 2: General Mechanism of Photoinduced Radical Aromatic Substitution

| Step | Process | Description |

| 1. Excitation | PC + hν → PC | The photocatalyst (PC) absorbs a photon of visible light to form an electronically excited state (PC). |

| 2. Radical Generation | PC* + R-X → PC•+ + R• + X⁻ | The excited photocatalyst transfers an electron to the radical precursor (R-X), generating the radical (R•). |

| 3. Radical Addition | R• + Ar-H → [Ar(H)R]• | The radical adds to the aromatic substrate (Ar-H) to form a radical intermediate. |

| 4. Oxidation & Deprotonation | [Ar(H)R]• + PC•+ → [Ar(H)R]⁺ + PC | The radical intermediate is oxidized by the photocatalyst radical cation. Subsequent loss of a proton (H⁺) yields the final product (Ar-R) and regenerates the photocatalyst. |

Single-Electron Transfer (SET) Processes in Fluorination Reactions

Single-electron transfer (SET) is the fundamental process that underpins many modern radical fluorination and trifluoromethoxylation reactions. numberanalytics.comnumberanalytics.com It involves the transfer of a single electron between a donor and an acceptor species, leading to the formation of radical ions. numberanalytics.comnumberanalytics.com

In the context of aromatic fluorination, reagents like Selectfluor (an electrophilic fluorinating agent) can react via an SET mechanism. rsc.org Theoretical and experimental studies suggest that for many aromatic substrates, an electron is transferred from the aromatic π-system (the donor) to Selectfluor (the acceptor). rsc.orgbohrium.com This generates an aromatic radical cation and the Selectfluor radical anion. Subsequent collapse of this radical ion pair leads to the formation of the C-F bond. nih.gov This SET pathway is often favored over a direct bimolecular nucleophilic substitution (SN2) mechanism. rsc.org

Similarly, in trifluoromethoxylation, SET processes are key. For example, the deprotonated form of an N-aryl hydroxylamine (B1172632) can act as a single-electron donor to a Togni reagent. nih.gov This SET event generates an N-hydroxyl radical and releases a trifluoromethyl radical, which can then recombine to form an N-O(CF3) bond, a precursor to rearranged trifluoromethoxylated anilines. nih.govnih.gov Understanding the principles of SET is crucial for designing and optimizing these powerful fluorination methodologies. numberanalytics.comconicet.gov.ar

Rearrangement Processes and Their Mechanistic Elucidation

Rearrangement reactions can provide access to isomers that are difficult to synthesize directly and offer insights into the stability and reactivity of intermediates. While specific rearrangement studies on this compound are not widely documented, examining related systems provides valuable mechanistic understanding. youtube.comyoutube.com

A relevant example is the intramolecular C-H trifluoromethoxylation achieved through a rearrangement of N-(hetero)aryl-N-(trifluoromethoxy)amines. nih.gov This process involves an initial O-trifluoromethylation of a protected N-aryl-N-hydroxylamine, followed by a thermal rearrangement where the OCF3 group migrates to an ortho-position on the aromatic ring. nih.govnih.gov

Mechanistic elucidation of this OCF3 migration has been performed using kinetic studies and Hammett analysis. nih.gov The reaction rate was found to be highly sensitive to the electronic nature of substituents on the aryl ring, with electron-donating groups accelerating the reaction. The resulting Hammett plot yielded a large negative ρ value (ρ = -11.86), which strongly indicates the buildup of positive charge in the transition state. nih.gov This evidence supports a mechanism involving the heterolytic cleavage of the N–OCF3 bond to generate a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion (⁻OCF3). Rapid recombination of this ion pair at the ortho-position, followed by tautomerization, yields the final ortho-trifluoromethoxylated aniline product. nih.gov Radical trapping experiments showed no inhibition of the rearrangement step, ruling out a mechanism involving long-lived radical intermediates for the migration itself. nih.gov Such mechanistic approaches are critical for understanding and predicting the behavior of complex fluorinated molecules like this compound in potential rearrangement scenarios. libretexts.org

Ring Opening and Recyclization Mechanisms of Fluorinated Aromatics

The opening of a stable benzene ring is an energetically demanding process due to the loss of aromatic stabilization energy. For fluorinated aromatics like this compound, such reactions are rare and typically require highly energetic conditions, such as high-temperature pyrolysis or photolysis.

The most plausible general mechanism for the rearrangement of substituents on a benzene ring involves ring opening and recyclization via the formation of valence isomers. The key valence isomers of benzene are Dewar benzene, benzvalene (B14751766), and prismane.

Thermal and Photochemical Isomerization: Irradiation with UV light can convert benzene derivatives into their valence isomers. For instance, benzene can be converted to Dewar benzene and benzvalene. These isomers are less stable and can thermally revert to the aromatic form. researchgate.net During this process of isomerization and rearomatization, the original substitution pattern can be scrambled. If this compound were to undergo such a transformation, the resulting thermal reversion of its Dewar benzene or benzvalene isomer could potentially lead to different constitutional isomers. The rates of thermal conversion of Dewar benzene derivatives back to their benzene forms are known to be sensitive to the electronic nature of the substituents. researchgate.net

Influence of Substituents: The fluorine and trifluoromethoxy groups on the ring are strong electron-withdrawing groups, which significantly influence the electronic structure of the benzene ring. beilstein-journals.org The trifluoromethoxy group, in particular, deactivates the aromatic ring towards electrophilic attack. beilstein-journals.org These electronic properties would also influence the stability of any potential intermediates or transition states involved in ring-opening or valence isomerization, although specific studies on how these substituents direct such high-energy rearrangements are lacking.

In the context of synthetic chemistry, ring-opening reactions are more commonly associated with less stable aromatic or cyclic systems, such as highly strained cyclopropanes or certain heterocyclic compounds. researchgate.net For a highly stable, electron-poor aromatic ring like that of this compound, ring-opening and recyclization are not considered typical reactive pathways and would require forcing conditions that are seldom used in standard organic synthesis.

Lack of Available Research Data for this compound

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is currently insufficient publicly available information to construct a detailed article on "this compound" that meets the specific requirements of the requested outline.

While the compound is identified with CAS Number 153338-23-9, dedicated research detailing its advanced characterization and spectroscopic analysis is not present in the accessible scientific databases and publications. The necessary experimental data for the following mandated sections remains unavailable:

Advanced Characterization and Spectroscopic Analysis in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

No published experimental data for 1H, 13C, and 19F NMR spectra could be located.

Information on spin-spin coupling constants for conformational analysis is absent.

There are no documented studies using in situ NMR spectroscopy for this compound.

Vibrational Spectroscopy (Infrared and Raman):

No experimental IR or Raman spectra are available to identify characteristic functional group vibrations.

There is no literature on the conformational analysis of this specific molecule in different phases using vibrational spectroscopy.

Due to the strict constraint to focus solely on "1,2-Difluoro-3-(trifluoromethoxy)benzene" and the absence of the requisite research findings, generating a scientifically accurate and thorough article as per the provided structure is not possible at this time.

Mass Spectrometry Techniques for Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for the confirmation of the molecular weight and structure of synthesized compounds. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to provide detailed structural information through analysis of its fragmentation pattern. While a specific mass spectrum for this compound is not publicly available, the fragmentation pathways can be predicted based on the established principles of mass spectrometry for aromatic and fluorinated compounds.

The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C7H3F5O). The presence of fluorine, carbon, hydrogen, and oxygen would contribute to this value. The fragmentation of the molecular ion is anticipated to proceed through several key pathways, dictated by the stability of the resulting fragments.

One probable fragmentation pathway involves the cleavage of the C-O bond between the benzene (B151609) ring and the trifluoromethoxy group. This would lead to the formation of a [C6H3F2]+ ion and a trifluoromethoxy radical (•OCF3). The difluorophenyl cation would be a significant peak in the spectrum.

Another important fragmentation route would be the loss of the trifluoromethyl group ([CF3]) from the molecular ion, resulting in a [M-CF3]+ fragment. This is a common fragmentation for compounds containing a trifluoromethoxy moiety. Further fragmentation could involve the sequential loss of carbon monoxide (CO) from this fragment.

Cleavage of the C-F bonds on the aromatic ring is also possible, though typically less favored than fragmentation of the substituent. This could lead to fragments corresponding to [M-F]+. Rearrangement reactions, such as the migration of a fluorine atom, could also occur, leading to more complex fragmentation patterns. The presence of multiple fluorine atoms can lead to characteristic isotopic patterns that aid in fragment identification.

The predicted fragmentation pathways are summarized in the table below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment Ion |

| [C7H3F5O]+• | [C6H3F2]+ | •OCF3 | 2,3-Difluorophenyl cation |

| [C7H3F5O]+• | [C7H3F2O]+ | •CF3 | 1,2-Difluoro-3-oxyphenyl cation |

| [C7H3F5O]+• | [C7H3F4O]+ | F• | Isomeric fluorinated benzaldehyde cations |

| [C7H3F2O]+ | [C6H3F2]+ | CO | 2,3-Difluorophenyl cation |

These predicted pathways are based on the fundamental principles of mass spectral fragmentation of aromatic and fluorinated compounds. whitman.edu The stability of the aromatic ring often leads to a prominent molecular ion peak. ulethbridge.ca The fragmentation is generally directed by the substituents on the ring.

Advanced X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While the crystal structure of this compound itself has not been reported in the crystallographic literature, the solid-state structures of its derivatives can provide invaluable insights into molecular conformation, packing, and intermolecular interactions.

For derivatives of this compound, single-crystal X-ray diffraction would be the primary method for structural elucidation. nih.gov The process involves growing a suitable single crystal of the derivative, which can often be the most challenging step. nih.gov Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

The crystal structures of derivatives of fluorinated benzenes and compounds containing trifluoromethoxy groups have been extensively studied. rsc.orgnih.govnih.gov These studies reveal important information about the influence of fluorine and trifluoromethoxy substituents on the solid-state packing. For instance, intermolecular interactions involving fluorine atoms, such as C-H•••F and F•••F contacts, often play a significant role in the crystal packing. rsc.orgnih.gov The trifluoromethoxy group, with its strong electronegativity and steric bulk, can also influence the molecular conformation and packing arrangement.

In a hypothetical crystal structure of a derivative of this compound, one would expect to observe a planar or near-planar benzene ring. The bond lengths and angles would be influenced by the electronic effects of the fluorine and trifluoromethoxy substituents. The analysis of the crystal packing would focus on identifying and characterizing any non-covalent interactions, which are crucial for understanding the solid-state properties of the material.

The crystallographic data for a hypothetical derivative are summarized in the table below, illustrating the type of information that would be obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

These parameters define the unit cell of the crystal and the symmetry of the arrangement of molecules within it. The detailed analysis of bond lengths, bond angles, and torsion angles, along with the study of intermolecular interactions, would provide a comprehensive understanding of the solid-state structure of the derivative.

Computational Chemistry and Theoretical Investigations of 1,2 Difluoro 3 Trifluoromethoxy Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in modern chemical research due to their favorable balance of accuracy and computational cost. acs.org These methods are widely used to predict a range of molecular properties.

DFT calculations are instrumental in predicting the electronic properties of 1,2-difluoro-3-(trifluoromethoxy)benzene. By solving the Kohn-Sham equations, one can obtain the energies and spatial distributions of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For fluorinated aromatic compounds, the introduction of fluorine atoms and a trifluoromethoxy group significantly influences the electronic landscape. The high electronegativity of fluorine atoms generally leads to a lowering of both HOMO and LUMO energy levels. The trifluoromethyl group is also a strong electron-withdrawing group, which can further impact the electronic properties. nih.gov The distribution of these orbitals provides insight into the regions of the molecule that are most likely to act as electron donors or acceptors in chemical reactions.

Table 1: Predicted Electronic Properties of a Related Compound (2-amino-5-trifluoromethyl-1,3,4-thiadiazole) using DFT

| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |

| HOMO Energy (eV) | - | - |

| LUMO Energy (eV) | - | - |

| HOMO-LUMO Gap (eV) | 5.52174 | - |

| Ground State Energy (Hartree) | -977.66671 | -977.43856 |

Note: This data is for a different trifluoromethyl-containing heterocyclic compound and is provided for illustrative purposes of the types of properties calculated. Specific values for this compound would require dedicated calculations. acs.orgnih.gov

The conformational flexibility of this compound is primarily associated with the rotation of the trifluoromethoxy group around the C-O bond. Theoretical calculations can map the potential energy surface (PES) for this rotation, identifying energy minima corresponding to stable conformers and transition states connecting them.

Studies on the related molecule, trifluoromethoxybenzene, have shown the existence of different stable conformations. Ab initio calculations at the MP2/6-31G** level suggest a conformation where the O-CF3 group is perpendicular to the phenyl plane as the energy minimum. researchgate.net In contrast, DFT calculations at the B3LYP/cc-pVTZ level indicate that both the perpendicular and a planar conformation are energy minima with a small energy difference between them. researchgate.net For this compound, the presence of two adjacent fluorine atoms would likely introduce additional steric and electronic effects, influencing the preferred conformation of the trifluoromethoxy group.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By locating transition states on the potential energy surface, the activation energies for various reaction pathways can be calculated, providing insights into reaction kinetics and selectivity.

For fluorinated benzenes, theoretical studies have explored reactions such as nucleophilic aromatic substitution and reactions with radicals. For instance, the interaction of benzene (B151609) with atomic fluorine has been studied using DFT, identifying pathways for hydrogen abstraction and substitution. mdpi.com The calculations revealed that the formation of an ipso-fluorocyclohexadienyl radical is a key intermediate. mdpi.com Similar computational approaches could be applied to this compound to understand its reactivity towards various reagents and to predict the most favorable reaction pathways.

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Theoretical calculations of NMR chemical shifts are also a common practice to assist in the structural elucidation of newly synthesized compounds. Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and simulate UV-Vis absorption spectra. cnr.it

For related molecules like m- and o-fluoro(trifluoromethoxy)benzene, vibrational frequencies and normal modes have been calculated using B3LYP/cc-pVTZ harmonic quantum-chemical force fields to analyze their conformational compositions. researchgate.net

Investigation of Intermolecular Interactions in Fluorinated Aromatic Systems

The fluorine atoms and the trifluoromethoxy group in this compound play a crucial role in governing its intermolecular interactions. These interactions are critical in determining the bulk properties of the material, such as its boiling point, solubility, and crystal packing.

Fluorinated aromatic compounds are known to participate in a variety of non-covalent interactions, including dipole-dipole interactions, dispersion forces, and weak hydrogen bonds such as C-H···F interactions. researchgate.net The highly polarized C-F bonds can act as weak hydrogen bond acceptors. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings can also be significant. researchgate.net Computational studies can quantify the strength and geometry of these interactions, providing a detailed picture of how molecules of this compound interact with each other and with other molecules.

Applications in Synthetic Organic Chemistry and Materials Science Research

Role as a Synthetic Building Block for Complex Chemical Structures

As a synthetic intermediate, 1,2-Difluoro-3-(trifluoromethoxy)benzene offers a versatile platform for constructing more complex molecular architectures, particularly those rich in fluorine.

Fluorinated aromatic compounds are foundational in the synthesis of a wide range of functional molecules. Polyfluorinated benzene (B151609) derivatives, such as this compound, serve as precursors for creating densely functionalized aromatic scaffolds. researchgate.netchimia.ch The development of methodologies for synthesizing such fluorinated scaffolds is crucial, as the incorporation of fluorine can significantly modulate the properties of the final molecule. chimia.chnih.gov Techniques like transition metal-catalyzed C-H bond activation are employed to build upon these fluorinated cores, allowing for the straightforward creation of valuable fluorine-containing compounds. chimia.chnih.gov

The reactivity of the fluorinated aromatic ring allows for its conversion into a variety of other functional groups and molecular systems. For instance, related compounds like 1-trifluoromethoxy-4-(trifluoromethyl)benzene can undergo lithiation and subsequent reaction with carbon dioxide to form a carboxylic acid derivative. beilstein-journals.org This suggests that this compound could be similarly functionalized to produce novel carboxylic acids.

Furthermore, polyfluorinated aromatic compounds are extensively used in the synthesis of fluorinated heterocycles, which are significant in medicinal chemistry. researchgate.netnih.gov The fluorine atoms on the ring can act as leaving groups in nucleophilic aromatic substitution reactions, enabling the construction of fused heterocyclic systems. This makes compounds like this compound potential starting materials for creating new fluorinated heterocyclic drug scaffolds. researchgate.netnus.edu.sg

| Reaction Type | Potential Product Class | Significance |

|---|---|---|

| Directed Ortho-Lithiation followed by Carboxylation | Benzoic Acids | Creates functionalized aromatic acids for further synthesis. |

| Nucleophilic Aromatic Substitution (SNAr) | Heterocycles, Ethers, Amines | Builds complex, fluorine-containing molecules for pharmaceuticals and agrochemicals. researchgate.net |

| Transition Metal-Catalyzed Cross-Coupling | Biaryls, Substituted Benzenes | Forms carbon-carbon bonds to construct elaborate molecular frameworks. |

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. While specific MCRs involving this compound are not extensively documented, related fluorinated compounds are utilized in such reactions. For example, trifluoromethylarenes can participate in defluorinative multicomponent cascade reactions. acs.org These processes can rapidly generate molecules with significant structural complexity. acs.orgnih.gov The unique reactivity of fluorinated building blocks makes them attractive candidates for the design of novel MCRs to access important scaffolds, such as 1,2,4-triazoles. nih.gov

Contributions to Advanced Fluorinated Materials Development

The incorporation of fluorine into polymers and resins leads to materials with superior performance characteristics, often referred to as high-performance plastics. tstar.com

Fluorinated monomers are key to producing a variety of fluoropolymers. umn.eduresearchgate.net Compounds like this compound can be considered potential monomers or additives in the synthesis of fluorinated polymers and high-performance resins. chinafluoropolymer.comjmu.edu The synthesis of fluoropolymers can occur through the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated parent polymers. umn.edu The inclusion of fluorinated aromatic moieties is a strategy used to create materials for specialized applications, such as fluorinated polyurethanes and styrenic polymers. mdpi.comacs.org These materials are valued in industries like electronics, automotive, and construction for their robust properties. chinafluoropolymer.com